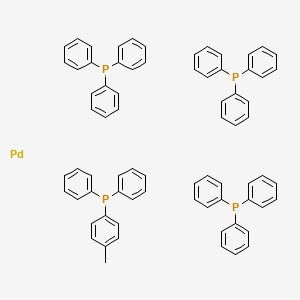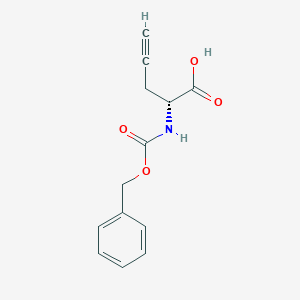
(R)-2-(((benzyloxy)carbonyl)aMino)pent-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-ynoic acid is a synthetic amino acid derivative characterized by its unique structure, which includes a benzyloxy carbonyl group attached to the amino group of pent-4-ynoic acid. This compound is of interest in various scientific research applications due to its potential biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pent-4-ynoic acid as the starting material.
Protection of Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to form the this compound.
Reaction Conditions: The protection reaction is usually carried out using benzyl chloroformate in the presence of a base such as triethylamine, under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Types of Reactions:
Oxidation: The alkyne group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the triple bond, resulting in a saturated amino acid derivative.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis, substituting it with a hydrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used for the oxidation of the alkyne group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) is commonly employed.
Substitution: Hydrogenolysis is typically performed using palladium on carbon (Pd/C) and hydrogen gas (H2).
Major Products Formed:
Oxidation: Pent-4-ynoic acid derivatives.
Reduction: (R)-2-(((benzyloxy)carbonyl)amino)butanoic acid.
Substitution: (R)-2-aminopentanoic acid.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid exerts its effects depends on its specific application. For example, in peptide synthesis, the benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino group during the synthesis process. The compound may interact with enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
(R)-2-(((benzyloxy)carbonyl)amino)butanoic acid
(R)-2-(((benzyloxy)carbonyl)amino)propanoic acid
(R)-2-(((benzyloxy)carbonyl)amino)pentanoic acid
Uniqueness: (R)-2-(((benzyloxy)carbonyl)amino)pent-4-ynoic acid is unique due to its alkyne group, which provides different chemical reactivity compared to its saturated counterparts. This alkyne group allows for additional synthetic transformations and potential biological activities.
Properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)pent-4-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h1,3-5,7-8,11H,6,9H2,(H,14,17)(H,15,16)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMVOEWWTJZRNL-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
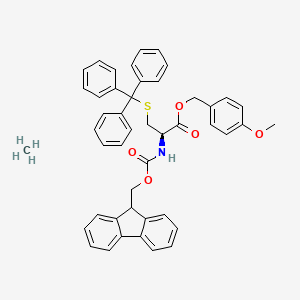
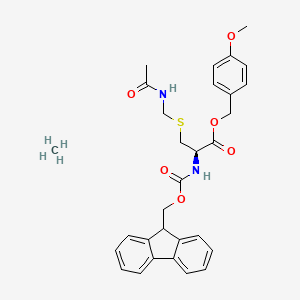
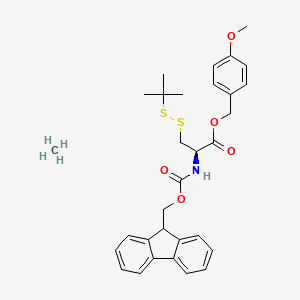
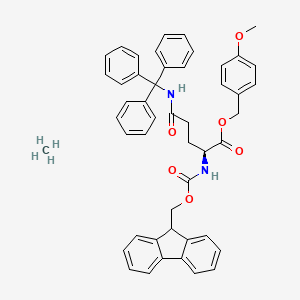
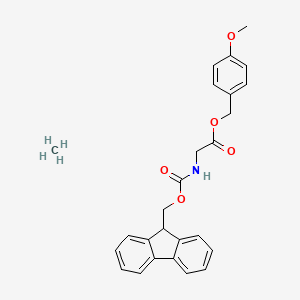
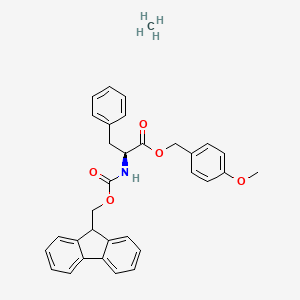
![1-O-(9H-fluoren-9-ylmethyl) 2-O-[(4-methoxyphenyl)methyl] (2S)-pyrrolidine-1,2-dicarboxylate;methane](/img/structure/B7839879.png)
![methane;(4-methoxyphenyl)methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B7839881.png)
![methane;(4-methoxyphenyl)methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B7839887.png)
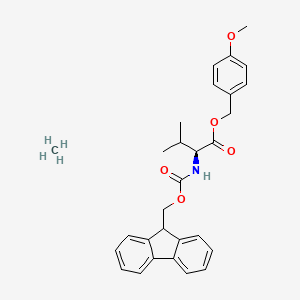
![[4-[(4-Methylphenyl)methoxy]phenyl]methyl imidazole-1-carboxylate](/img/structure/B7839892.png)
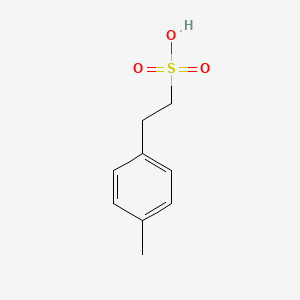
![Triethyl-[(4-methylphenyl)methyl]azanium;chloride](/img/structure/B7839903.png)
